6-ethyl-3-(4-fluorophenyl)-2-methyl-7-propoxy-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-3-(4-fluorophenyl)-2-methyl-7-propoxy-4H-chromen-4-one typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde, ethyl acetoacetate, and propyl bromide.
Condensation Reaction: The initial step involves a Claisen-Schmidt condensation between 4-fluorobenzaldehyde and ethyl acetoacetate in the presence of a base like sodium hydroxide to form the intermediate chalcone.
Cyclization: The chalcone undergoes cyclization in the presence of an acid catalyst, such as sulfuric acid, to form the chromenone core.
Alkylation: The final step involves the alkylation of the chromenone core with propyl bromide in the presence of a base like potassium carbonate to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and propyl side chains, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group in the chromenone core can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Electrophilic reagents like nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of nitro, halogen, or alkyl groups on the fluorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, 6-ethyl-3-(4-fluorophenyl)-2-methyl-7-propoxy-4H-chromen-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its chromenone core is known for exhibiting various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a promising lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and inflammatory diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for applications in material science and nanotechnology.
Mechanism of Action
The mechanism of action of 6-ethyl-3-(4-fluorophenyl)-2-methyl-7-propoxy-4H-chromen-4-one involves its interaction with molecular targets such as enzymes and receptors. The chromenone core can inhibit specific enzymes by binding to their active sites, thereby modulating their activity. Additionally, the compound can interact with cellular receptors, triggering signaling pathways that lead to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-ethyl-3-(4-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one
- 6-ethyl-3-(4-fluorophenyl)-7-hydroxy-4H-chromen-4-one
- 6-ethyl-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one
Uniqueness
Compared to similar compounds, 6-ethyl-3-(4-fluorophenyl)-2-methyl-7-propoxy-4H-chromen-4-one is unique due to the presence of the propoxy group at the 7-position. This structural feature can influence its chemical reactivity and biological activity, potentially enhancing its effectiveness in specific applications. The propoxy group may also affect the compound’s solubility and stability, making it more suitable for certain industrial and medicinal uses.
Properties
IUPAC Name |
6-ethyl-3-(4-fluorophenyl)-2-methyl-7-propoxychromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FO3/c1-4-10-24-18-12-19-17(11-14(18)5-2)21(23)20(13(3)25-19)15-6-8-16(22)9-7-15/h6-9,11-12H,4-5,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXPYGILIXNIBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1CC)C(=O)C(=C(O2)C)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.